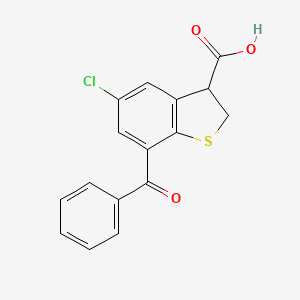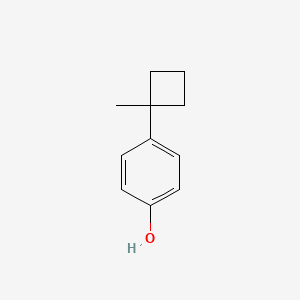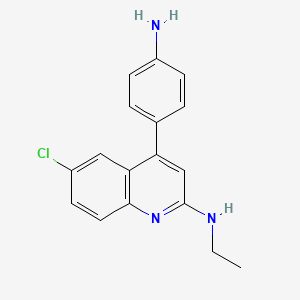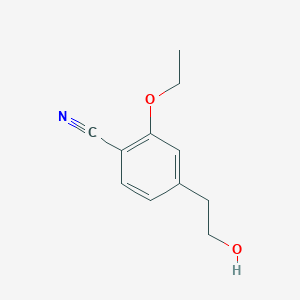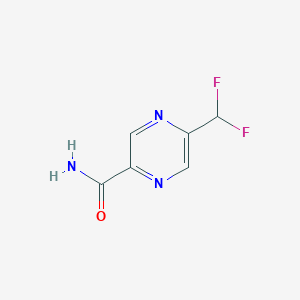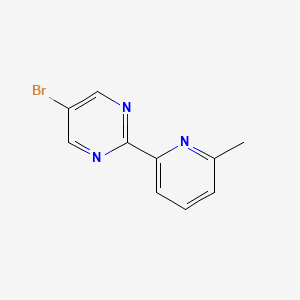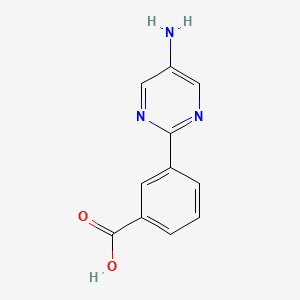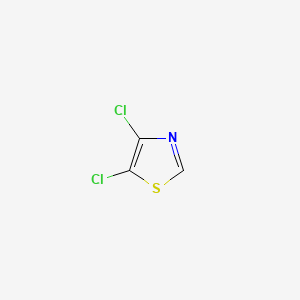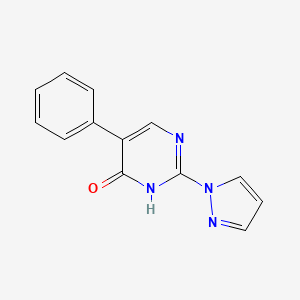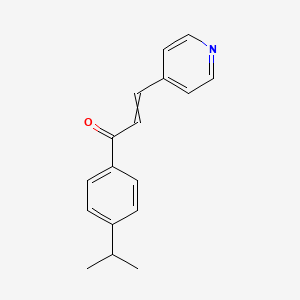
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is an organic compound that features a combination of a phenyl group substituted with an isopropyl group and a pyridine ring connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one typically involves the condensation of 4-isopropylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one.
4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
1-(4-Propan-2-ylphenyl)-2-pyridin-4-ylpropane: A structurally similar compound with a saturated linkage.
Uniqueness
This compound is unique due to its combination of a phenyl group with an isopropyl substituent and a pyridine ring connected through a propenone linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13(2)15-4-6-16(7-5-15)17(19)8-3-14-9-11-18-12-10-14/h3-13H,1-2H3 |
InChI Key |
XJTPVBDIAVXYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


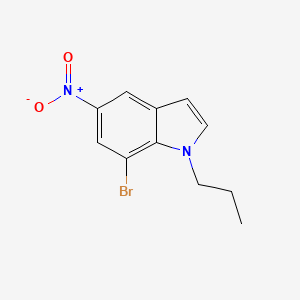
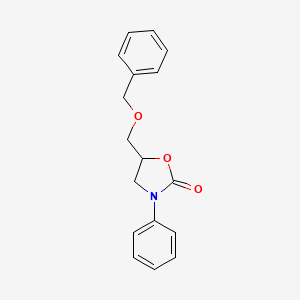
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)

![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
